molecular formula C15H11IN2O3S B3660918 3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3660918
M. Wt: 426.2 g/mol
InChI Key: WJYXKBHJIJLBSF-UHFFFAOYSA-N
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Description

3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound that features a combination of iodine, carbonyl, carbamothioyl, and benzoic acid functional groups

Preparation Methods

The synthesis of 3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Introduction of the carbonyl group: The iodophenyl intermediate is then reacted with a carbonyl-containing reagent, such as acyl chloride, to introduce the carbonyl group.

    Carbamothioylation: The carbonylated intermediate undergoes a reaction with thiourea to form the carbamothioyl group.

    Coupling with benzoic acid: Finally, the carbamothioylated intermediate is coupled with benzoic acid under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the carbamothioyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use the compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound can be used as a precursor in the synthesis of other complex organic molecules, making it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound’s iodine and carbonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can be compared with other similar compounds, such as:

    3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid: This compound has a similar structure but with the iodine atom in a different position, which may affect its reactivity and binding properties.

    4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid: The presence of a chlorine atom in addition to the iodine atom can lead to different chemical and biological properties.

    2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid: This compound has a different substituent on the phenyl ring, which can influence its mechanism of action and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O3S/c16-11-5-1-3-9(7-11)13(19)18-15(22)17-12-6-2-4-10(8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYXKBHJIJLBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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